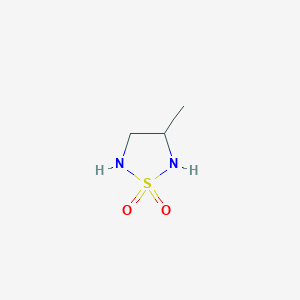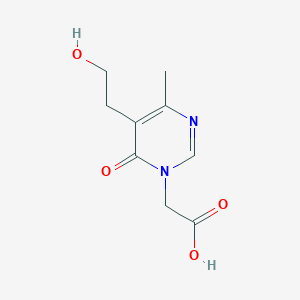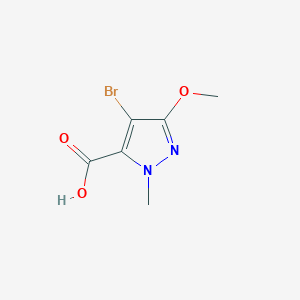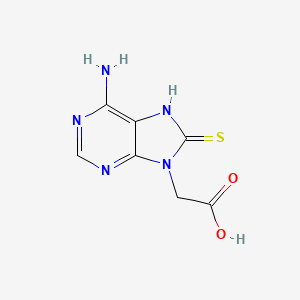![molecular formula C11H6BrClN4 B15055943 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine CAS No. 1956379-16-0](/img/structure/B15055943.png)
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound that features a pyrazolo[3,4-D]pyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylhydrazine with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The pyrazolo[3,4-D]pyridazine core can be further functionalized through cyclization reactions with other heterocyclic precursors.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Solvents: Polar solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are frequently used.
Catalysts: Bases such as potassium carbonate or sodium hydride are often employed to facilitate reactions.
Major Products: The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine can yield an amino-substituted derivative, while reaction with a thiol can produce a thioether derivative.
Scientific Research Applications
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine: Similar structure but with a fluorine atom instead of bromine.
2-(4-Methylphenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine imparts unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for exploring new chemical and biological properties.
Properties
CAS No. |
1956379-16-0 |
|---|---|
Molecular Formula |
C11H6BrClN4 |
Molecular Weight |
309.55 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7-chloropyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C11H6BrClN4/c12-8-1-3-9(4-2-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H |
InChI Key |
UYUJCOYIBWOLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C3C=NN=C(C3=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15055860.png)

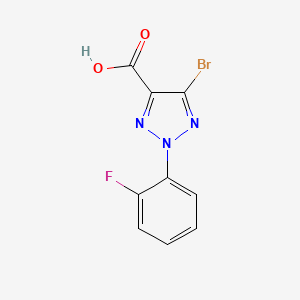
![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
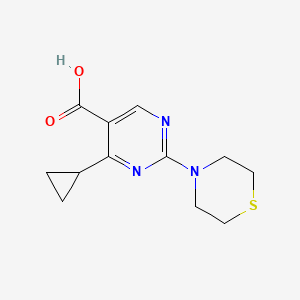
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
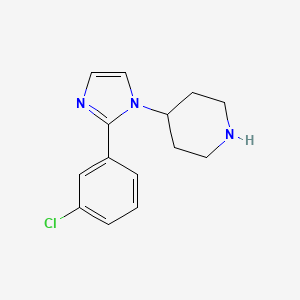

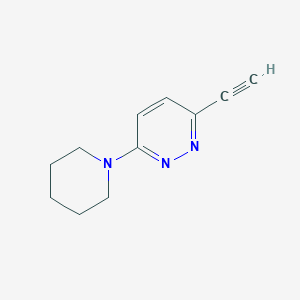
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
